molecular formula C12H17BrO3S B1402313 2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene CAS No. 1372195-69-1

2-Bromo-1,3-dimethyl-5-(3-(methylsulfonyl)propoxy)benzene

Cat. No. B1402313
Key on ui cas rn: 1372195-69-1
M. Wt: 321.23 g/mol
InChI Key: BCNCIMZVAMSCOG-UHFFFAOYSA-N
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Patent
US08952185B2

Procedure details

2-Bromo-1,3-dimethyl-5-[3-(methylsulfonyl)propoxy]benzene (15.00 g), 3-formylphenylboronic acid (7.38 g), tripotassium phosphate (19.83 g), palladium carbon (3.0 g) and 2,2′-bis-(diphenylphosphino)-1,1′-binaphthyl (1.16 g) were added to dimethyl sulfoxide (150 mL) and water (75 mL), and the mixture was stirred at 80° C. for 5 hr. Activated carbon (1.5 g) was added, and the mixture was filtered with heating at 80° C. to remove the insoluble material. The filtrate was cooled to room temperature and stirred for 5 hr. The filtrate was cooled to 10° C. or below and stirred for 2 hr. Water (120 mL) was added dropwise, and the mixture was stirred for 1 hr. Water (150 mL) was added dropwise, and the mixture was stirred for 1 hr. The crystallized solid was collected by filtration, and the solid was washed with water (150 mL), and dried under reduced pressure to give 2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-carbaldehyde (15.43 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
19.83 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH2:10][CH2:11][CH2:12][S:13]([CH3:16])(=[O:15])=[O:14])=[CH:4][C:3]=1[CH3:17].[CH:18]([C:20]1[CH:21]=[C:22](B(O)O)[CH:23]=[CH:24][CH:25]=1)=[O:19].P([O-])([O-])([O-])=O.[K+].[K+].[K+].CS(C)=O>[C].[Pd].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[CH3:17][C:3]1[CH:4]=[C:5]([O:9][CH2:10][CH2:11][CH2:12][S:13]([CH3:16])(=[O:15])=[O:14])[CH:6]=[C:7]([CH3:8])[C:2]=1[C:24]1[CH:23]=[CH:22][CH:21]=[C:20]([CH:18]=[O:19])[CH:25]=1 |f:2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)OCCCS(=O)(=O)C)C
Name
Quantity
7.38 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)B(O)O
Name
tripotassium phosphate
Quantity
19.83 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
CS(=O)C
Name
palladium carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
1.16 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Activated carbon (1.5 g) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 80° C.
CUSTOM
Type
CUSTOM
Details
to remove the insoluble material
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 10° C. or below
STIRRING
Type
STIRRING
Details
stirred for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
Water (120 mL) was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
Water (150 mL) was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crystallized solid was collected by filtration
WASH
Type
WASH
Details
the solid was washed with water (150 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)OCCCS(=O)(=O)C)C)C1=CC(=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.43 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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